1,3-Benzothiazol-6-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

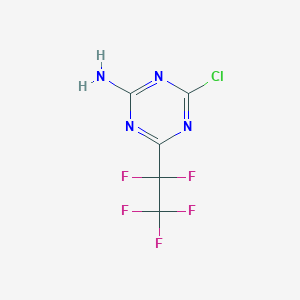

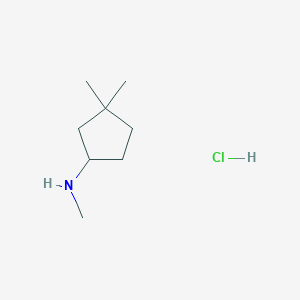

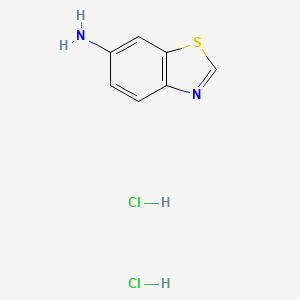

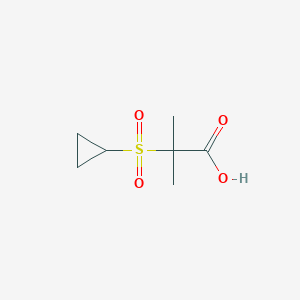

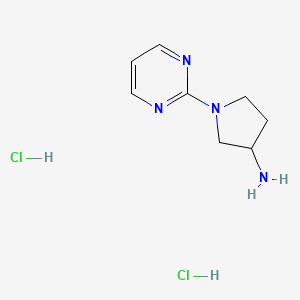

1,3-Benzothiazol-6-amine dihydrochloride is a chemical compound with the CAS Number: 1803581-49-8 . It has a molecular weight of 223.13 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 1,3-Benzothiazol-6-amine dihydrochloride, often involves reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The yields from these reactions are generally good, ranging from 68-73% .Molecular Structure Analysis

The InChI code for 1,3-Benzothiazol-6-amine dihydrochloride is 1S/C7H6N2S.2ClH/c8-5-1-2-6-7 (3-5)10-4-9-6;;/h1-4H,8H2;2*1H . This indicates that the molecule consists of a benzothiazole ring with an amine group at the 6-position, and two chloride ions.Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive and can undergo a variety of chemical reactions. They have been found to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical And Chemical Properties Analysis

1,3-Benzothiazol-6-amine dihydrochloride is a powder that is stored at room temperature .科学的研究の応用

Biological and Pharmacological Properties

1,3-Benzothiazol-6-amine dihydrochloride, as a benzothiazole derivative, is part of a group of heterocyclic compounds known for their varied biological activities. Benzothiazole and its derivatives are recognized for their weak base properties and significant role in medicinal chemistry due to their presence in many natural and synthetic bioactive molecules. These compounds exhibit a wide range of pharmacological activities including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer properties. The structural uniqueness of benzothiazole, particularly the methine center in the thiazole ring, contributes to its importance in drug development and therapeutic applications. The activities of benzothiazole derivatives are often enhanced by specific substitutions on the benzothiazole scaffold, particularly at the C-2 and C-6 positions, leading to a variety of biological effects (Bhat & Belagali, 2020).

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been extensively studied, with numerous compounds showing efficacy against various cancer cell lines. These derivatives operate through diverse mechanisms, including inhibition of tyrosine kinases, topoisomerases, and induction of apoptosis through the generation of reactive oxygen species (ROS). The structure-activity relationships (SAR) of these compounds have been analyzed to understand their effectiveness against cancer, indicating that benzothiazole derivatives hold promise as lead compounds for cancer therapy (Pathak et al., 2019).

Antimicrobial and Antiviral Properties

Benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, have been recognized for their potent antimicrobial and antiviral properties. These compounds have been investigated for their effectiveness against a range of microbial and viral pathogens, suggesting their potential as candidates for the development of new antimicrobial and antiviral therapies. The diverse modes of action of benzothiazole derivatives against microorganisms and viruses make them a valuable resource in the search for new therapeutic agents in the face of increasing antimicrobial resistance and emerging viral diseases (Elamin et al., 2020).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

将来の方向性

Benzothiazole derivatives, including 1,3-Benzothiazol-6-amine dihydrochloride, are of great interest due to their wide range of biological activities and medicinal applications . They are being studied for their potential as novel antibiotics to control resistance problems . The development of new synthetic approaches and patterns of reactivity for these compounds is a promising area of future research .

特性

IUPAC Name |

1,3-benzothiazol-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h1-4H,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHALQFTFXVVCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazol-6-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)